![molecular formula C12H11NO2 B1272509 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 73799-63-0](/img/structure/B1272509.png)
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound of interest in the field of medicinal chemistry due to its potential as a building block for drug discovery. The structure of this compound features a bicyclic skeleton that is functionalized with a benzyl group, which can be further derivatized to create novel conformationally restricted piperidine derivatives with potential pharmacological activities .
Synthesis Analysis
The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its analogs can be achieved through various synthetic routes. A two-step synthesis involving common chemicals such as benzaldehyde, allylamine, and cinnamic acid has been developed, utilizing intramolecular [2+2]-photochemical cyclization to form the bicyclic structure . Additionally, a one-step synthesis via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes has been elaborated, leading to functionalized 3-azabicyclo[3.2.0]heptanes . These methods provide efficient routes to synthesize the core bicyclic structure that can be further modified to obtain the desired 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
Molecular Structure Analysis
The molecular structure of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is characterized by a bicyclic ring system that includes a three-membered cyclopropane ring fused to a six-membered ring. X-ray crystallography of related compounds has revealed that the N-benzyl group typically occupies an equatorial position on the heterocycle, and the bicyclic skeleton often adopts a boat conformation . This conformational rigidity is crucial for the biological activity of the compound as it can influence the interaction with biological targets.
Chemical Reactions Analysis
The bicyclic azabicyclo[3.1.0]hexane core can undergo various chemical reactions for further functionalization. For instance, the reaction of benzyl-2-arylmethylidenecyclopropylmethyl-amine with iodine or phenylselenyl bromide can lead to ring-closure products such as 1-iodo-2-aryl-3-azabicyclo[3.1.0]hexane or 1-phenylselenenyl-2-aryl-3-azabicyclo[3.1.0]hexane . These reactions are stereoselective and can be performed at room temperature, offering a practical approach to synthesize various derivatives of the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives are influenced by the presence of the azabicyclo[3.1.0]hexane skeleton. The rigidity of the bicyclic structure can affect the compound's solubility, boiling point, and stability. The introduction of different substituents through chemical reactions can further modify these properties, tailoring the compound for specific applications in drug development . The ability to synthesize enantiomerically pure compounds is particularly important for biological activity, as demonstrated by the synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones, where the 1R-(+)-enantiomer was found to be responsible for the enzyme inhibitory activity .
Scientific Research Applications
Aromatase Inhibitory Activity
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives have been investigated for their ability to inhibit aromatase, an enzyme crucial for estrogen production. This enzyme is a target for the treatment of hormone-dependent tumors, such as breast cancer. The compound 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione showed promising enzyme-inhibiting activity, outperforming clinically effective agents like aminoglutethimide (Staněk et al., 1991).
Building Blocks for Carbapenem Nuclei
2-Azabicyclo[2.2.0]hexane-3,5-dione, a compound related to 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, has been synthesized and utilized as a new building block for creating carbapenem nuclei. This application is significant in the field of antibiotic drug development, particularly for carbapenem antibiotics (Katagiri et al., 1985).
Asymmetric Preparation and Functionalization
There have been methods developed for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane systems, which are closely related to the chemical structure . These methods allow for the creation of secondary bicyclic cyclopropylamines, which can then be further functionalized for various applications (Wolan et al., 2011).
Spirocyclic Heterocycles Synthesis
The compound has been used in the multi-component synthesis of spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This synthesis method is notable for its complete stereoselectivity and high atom economy, offering a new approach to creating biologically significant scaffolds (Wang et al., 2021).
T-Type Calcium Channel Inhibitors
A series of derivatives of 3N-substituted-azabicyclo[3.1.0]hexane have been designed and synthesized as inhibitors of T-type calcium channels. This application is significant in the treatment of neuropathic pain, where compounds like these can provide relief (Kim & Nam, 2016).
Selective Inhibition of IMPDH
1,5-Diazabicyclo[3.1.0]hexane-2,4-diones have been shown to selectively inhibit human Type II IMP dehydrogenase (IMPDH), an enzyme involved in purine nucleotide biosynthesis. This selective inhibition suggests potential therapeutic applications in antineoplastic treatment, especially for tumor cells where Type II IMPDH is predominant (Barnes et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-9-6-10(9)12(15)13(11)7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEISWFNRNZRSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377512 | |
Record name | 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
73799-63-0 | |
Record name | 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BENZYL-3-AZABICYCLO(3.1.0)HEXANE-2,4-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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